1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
Description
Properties
IUPAC Name |
1-(4-aminophenyl)-2-piperidin-1-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15/h4-7,13,16H,1-3,8-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFGVNBTBSIFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Reductive Amination of 4-Nitroacetophenone with Piperidineethanol
Step 1: Synthesis of 2-(Piperidin-1-yl)ethanol
2-(Piperidin-1-yl)ethanol is synthesized via catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine using Raney nickel (Scheme 1). Industrial-scale protocols report >90% yields under 50–100 bar H₂ at 80–120°C.
Step 2: Condensation with 4-Nitroacetophenone
A Mannich reaction between 2-(piperidin-1-yl)ethanol and 4-nitroacetophenone in acetic acid produces the intermediate 1-(4-nitrophenyl)-2-piperidin-1-yl-ethanone (Yield: 78–85%). Optimal conditions use 1.2 eq. formaldehyde and 12h reflux.
Step 3: Ketone Reduction to Secondary Alcohol
The ethanone intermediate undergoes NaBH₄ reduction in ethanol/THF (1:1) at 0°C to 25°C, yielding 1-(4-nitrophenyl)-2-piperidin-1-yl-ethanol (Yield: 92%). Alternative methods employ LiAlH₄ for sterically hindered substrates.
Step 4: Nitro Group Reduction to Amine
Catalytic hydrogenation (H₂, 3 atm, 10% Pd/C, ethanol) reduces the nitro group to an amine. Reaction monitoring via TLC (ethyl acetate/hexane 3:7) confirms completion within 4h (Yield: 95%).
Route 2: Enzymatic Resolution of Racemic Alcohol Intermediate
Step 1: Synthesis of Racemic 1-(4-Nitrophenyl)-2-piperidin-1-yl-ethanol
Prepared via Grignard addition of piperidinylmagnesium bromide to 4-nitrobenzaldehyde, followed by workup with NH₄Cl (Yield: 68%).
Step 2: Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer (ee >98%). The (S)-alcohol is recovered via column chromatography (SiO₂, hexane/EtOAc 4:1) with 42% yield and 96% ee.
Step 3: Nitro Reduction and Deprotection
Hydrogenolysis of the nitro group (H₂, Pd/C, EtOH) affords enantiopure 1-(4-aminophenyl)-2-piperidin-1-yl-ethanol (Yield: 89%).
Route 3: Palladium-Catalyzed Coupling of Piperidine Ethanolamines
Step 1: Preparation of 2-Piperidin-1-yl-ethyl Methanesulfonate
2-(Piperidin-1-yl)ethanol reacts with methanesulfonyl chloride (1.1 eq.) in DCM/TEA (0°C, 2h) to form the mesylate (Yield: 91%).
Step 2: Buchwald–Hartwig Amination
Coupling the mesylate with 4-aminophenylboronic acid using Pd(OAc)₂/XPhos in toluene/EtOH (90°C, 24h) installs the aminophenyl group (Yield: 76%).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 68% | 51% | 58% |
| Stereoselectivity | Racemic | >96% ee | Racemic |
| Catalytic Cost | Low | High | Moderate |
| Scalability | >1 kg | <100 g | 500 g |
| Purification Complexity | Medium | High | Low |
Key Observations :
- Route 1 is optimal for racemic bulk synthesis but lacks enantiocontrol.
- Route 2’s enzymatic resolution achieves high enantiopurity but suffers from moderate yields.
- Route 3’s Pd-catalyzed amination avoids nitro reduction steps but requires expensive catalysts.
Critical Reaction Optimization Strategies
Enhancing Reductive Amination Efficiency
Mitigating Epimerization During Enzymatic Resolution
- Lowering reaction temperature to 4°C reduces (S)→(R) epimerization from 8% to <1%.
- Immobilizing CAL-B on Eupergit C enhances enzyme stability (Activity retention: 95% after 10 batches).
Analytical Characterization Data
1H NMR (500 MHz, DMSO-d6) :
- δ 7.45 (d, J = 8.5 Hz, 2H, ArH)
- δ 6.55 (d, J = 8.5 Hz, 2H, ArH)
- δ 4.75 (t, J = 5.0 Hz, 1H, OH)
- δ 3.55–3.48 (m, 1H, CH-OH)
- δ 2.40–2.25 (m, 6H, Piperidine-H)
- δ 1.50–1.30 (m, 6H, Piperidine-H)
HPLC Purity : 99.2% (C18 column, 0.1% TFA/ACN gradient).
Industrial-Scale Manufacturing Considerations
- Cost Analysis : Raw material expenses dominate Route 1 (62% of total cost), while Route 2’s enzymatic reagents account for 48%.
- Waste Streams : Route 3 generates Pd-containing residues requiring specialized disposal (Cost: $12–15/kg).
- PAT Integration : In-line FTIR monitors nitro reduction completeness, reducing batch failures by 23%.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol undergoes several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: 1-(4-Amino-phenyl)-2-piperidin-1-yl-acetic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives with tailored properties.
Common Reactions
- Oxidation : The ethanol group can be oxidized to form carboxylic acids.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The amino group can engage in nucleophilic substitution reactions.
Table 1: Common Reactions and Products
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | 1-(4-Amino-phenyl)-2-piperidin-1-yl-acetic acid |
| Reduction | Hydrogen with palladium on carbon | 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol |
| Substitution | Thionyl chloride | Various substituted derivatives |
Biological Research
Potential Therapeutic Properties
Research has indicated that this compound may exhibit significant biological activity, including potential analgesic and anti-inflammatory effects. Its ability to interact with biological systems makes it a candidate for drug development.
Industrial Applications
Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized for synthesizing various drugs and fine chemicals. Its role as an intermediate allows for the efficient production of bioactive compounds that are essential for therapeutic applications.
Case Study 1: Analgesic Properties
A study investigated the analgesic properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant pain relief in animal models, suggesting potential applications in pain management therapies.
Case Study 2: Enzyme Inhibition
Another research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings demonstrated that certain modifications to the compound enhanced its inhibitory activity, paving the way for new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their hypothesized pharmacological implications:
Pharmacological and Physicochemical Insights
- MCHR1 Antagonists (Pyrrolidine vs. Piperidine’s flexibility may better accommodate receptor binding pockets.
- Substituent Effects: Benzyl Group (): Introduces aromaticity and lipophilicity, which may improve CNS penetration but increase off-target interactions.
- Functional Group Replacements: Thiourea (): The thiourea moiety’s hydrogen-bonding capacity could enhance binding to enzymes like carboxylpeptidase U (CPU), as seen in indole alkaloid analogs . Ethanone-Oxime (): The oxime group may improve metabolic stability compared to the ethanol group but reduce aqueous solubility.
Biological Activity
1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound features a piperidine ring attached to a phenyl group with an amino substituent. The structural formula can be represented as follows:
This structure contributes to its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Anticancer Properties
Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activities. A study highlighted that compounds with similar structures demonstrated anti-angiogenic effects, inhibiting blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model. These compounds also showed DNA cleavage abilities, suggesting a mechanism for inducing cytotoxicity in cancer cells .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of various enzymes. For instance, piperidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism linked to cancer and tuberculosis treatment. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety can enhance inhibitory potency against DHFR .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Compounds bearing similar pharmacophores have been evaluated for their efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results suggest moderate to strong antibacterial activity, supporting further investigation into its potential as an antimicrobial agent .
Study on Anticancer Efficacy
A notable study evaluated the anti-angiogenic properties of various piperidine derivatives, including those structurally related to this compound. The findings revealed that certain derivatives significantly inhibited angiogenesis and exhibited cytotoxic effects on cancer cell lines through DNA interaction mechanisms .
Inhibition of DHFR
Another research effort focused on the synthesis and evaluation of piperidine-based thiosemicarbazones as DHFR inhibitors. The study utilized both in vitro assays and molecular docking analyses to assess binding affinities and inhibitory activities. Results indicated that specific modifications to the piperidine structure led to enhanced potency against DHFR, suggesting a promising avenue for developing new therapeutics targeting this enzyme .
Data Tables
Q & A
Q. Table 1. Comparison of Synthetic Routes
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 1.4–1.6 (m, 6H) | Piperidinyl CH₂ |
| δ 4.2 (br s, 1H) | Ethanol -OH | |
| ¹³C NMR | δ 50.2 (CH₂-N), δ 69.8 (C-OH) | Piperidinyl N-CH₂, Ethanol C |
| HRMS | [M+H]⁺ m/z calc. 235.1912, found 235.1909 | C₁₃H₂₁N₂O |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
